molecular formula C19H32 B165731 5alpha-Androstane CAS No. 438-22-2

5alpha-Androstane

Cat. No.: B165731
CAS No.: 438-22-2
M. Wt: 260.5 g/mol
InChI Key: QZLYKIGBANMMBK-UGCZWRCOSA-N
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Description

5alpha-Androstane is a naturally occurring steroid compound found in animals. It is a derivative of androstane and serves as a structural foundation for various androgens, including testosterone and dihydrotestosterone. This compound plays a crucial role in the regulation of physiological processes, particularly those related to male characteristics and reproductive functions .

Mechanism of Action

Target of Action

5alpha-Androstane, also known as 5-Alpha-Androstane-3-Beta,17beta-Diol, is a metabolite of testosterone with androgenic activity . It primarily targets the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

This compound interacts with its target, ERβ, as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to ERβ, activating the receptor . This interaction results in changes in the expression of genes regulated by ERβ .

Biochemical Pathways

This compound affects the hypothalamo-pituitary–adrenal (HPA) axis, a complex series of interactions among the hypothalamus, the pituitary gland, and the adrenal glands . The HPA axis controls reactions to stress and regulates various body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .

Pharmacokinetics

It is known that this compound is a metabolite of testosterone, suggesting that it is produced in the body through the metabolism of testosterone .

Result of Action

The activation of ERβ by this compound has several effects. It inhibits the response of the paraventricular nucleus (PVN) of the hypothalamus to stressors . This results in a reduction in the secretion of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone, thereby decreasing the gain of the HPA axis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other hormones, such as testosterone and estradiol, can affect the production and action of this compound . Additionally, factors that affect the overall health and hormonal balance of the individual, such as stress, diet, and illness, can also influence the action and efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5alpha-Androstane can be synthesized through several chemical methods. One common approach involves the hydrogenation of 3-carbonyl-4-aza-5-androstane alkenyl compounds using formic acid and a hydrogen donor agent at temperatures ranging from 60 to 101 degrees Celsius for 5 to 24 hours . The reaction mixture is then subjected to decompression and concentration to remove formic acid, followed by crystallization to obtain the final product.

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological methods. For instance, engineered strains of Mycobacterium neoaurum expressing 5alpha-reductase and glucose-6-phosphate dehydrogenase can convert phytosterols into this compound with high efficiency . This method offers a sustainable and cost-effective alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androstane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its structural role as a precursor for various potent androgens. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research and industry further distinguish it from other similar compounds.

Properties

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLYKIGBANMMBK-UGCZWRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036532
Record name 5alpha-Androstane
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Molecular Weight

260.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Androstane
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CAS No.

438-22-2
Record name Androstane
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Record name 5alpha-Androstane
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Record name Etioallocholane
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Record name 5alpha-Androstane
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Record name (5α).-androstane
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Record name ANDROSTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5α-Androstane derivatives, particularly 5α-dihydrotestosterone (5α-DHT), primarily exert their effects by binding to the androgen receptor (AR). This binding leads to translocation of the hormone-receptor complex into the nucleus, where it binds to androgen response elements (AREs) in the DNA, ultimately influencing gene expression. [] This process regulates various physiological functions, including prostate growth and differentiation. [, , , , , ] Other 5α-Androstane derivatives, like 5α-androstane-3α,17β-diol (3α-diol), can be converted to 5α-DHT in tissues like the prostate, thereby indirectly activating the AR pathway. [, , ]

ANone: 5α-Androstane serves as the core structure for a range of androgens and their metabolites.

    A: 5α-Androstane derivatives themselves are not generally considered catalysts. Research focuses on their role as substrates for enzymes involved in steroid metabolism, such as 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 17β-hydroxysteroid dehydrogenase. [, , , , , ]

    A: Computational chemistry can be employed to study the interaction of 5α-Androstane derivatives with the androgen receptor, predicting binding affinities and guiding the design of novel inhibitors. Quantitative structure-activity relationship (QSAR) models help in understanding the relationship between the chemical structure of these compounds and their biological activity, aiding in the development of more potent and selective drugs. [, ]

    ANone: Modifications to the 5α-Androstane core structure significantly impact the activity of its derivatives.

    • Position and type of substituents: Changes at positions like C-3, C-7, and C-17 with varying functional groups drastically influence the binding affinity to the androgen receptor, metabolic stability, and ultimately, the biological activity. [, , , ]
    • Stereochemistry: The stereochemistry at different chiral centers within the 5α-Androstane framework also plays a crucial role in determining activity. For example, the 3α-diol epimer has been shown to be a more potent androgen than the 3β-diol epimer. [, , ]

    ANone: While specific stability data for all 5α-Androstane derivatives is limited within these papers, chemical synthesis studies suggest various approaches for enhancing their stability and bioavailability. These include:

    • Esterification: Esterification of hydroxyl groups can improve lipophilicity and enhance metabolic stability, as seen with testosterone propionate and 5α-androstane-3α,17β-diol dipropionate. []
    • Conjugation: Conjugation with molecules like glucuronic acid is a common metabolic pathway for these compounds. [, ]

    ANone: Research indicates varying pharmacokinetic profiles for different 5α-Androstane derivatives.

    • Absorption & Distribution: Lipophilic nature facilitates absorption and distribution into tissues like the prostate, as demonstrated by 3α-diol. [, , ]
    • Metabolism: Extensive hepatic and extra-hepatic metabolism occurs, including oxidation, reduction, and conjugation reactions. [, , , , , ] Specific metabolic pathways and clearance rates vary between compounds.
    • Excretion: Primarily excreted in urine, often as glucuronide or sulfate conjugates. [, ]

    ANone: Numerous in vitro and in vivo studies have investigated the biological activities of 5α-Androstane derivatives.

    • In vitro: Cell-based assays using androgen-sensitive cell lines, such as Shionogi cells and LNCaP cells, have been instrumental in studying the antiproliferative effects of novel 5α-Androstane derivatives and their mechanisms of action. [, ]
    • In vivo: Animal models, particularly rodents, are frequently employed. For instance, castrated rats and hamsters have been utilized to investigate the effects of these compounds on the prostate, epididymis, and other androgen-responsive tissues. [, , , , , , , , , , , , ] Studies have also explored their impact on sexual differentiation, hepatic steroid metabolism, and follicular development in ewes. [, , ]

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